
Potassium trifluoro(1H-inden-2-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1H-inden-2-yl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a range of synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium trifluoro(1H-inden-2-yl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with trialkyl borates in the presence of potassium hydrogen fluoride (KHF2) . This method ensures the formation of the trifluoroborate salt with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure consistency and quality of the final product. The use of automated systems for mixing and temperature control is common in industrial settings to optimize the yield and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(1H-inden-2-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: These reactions often involve the replacement of a functional group in the compound with another group.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where it acts as a reducing agent, and in reduction reactions, where it is reduced by other agents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Brønsted acids, alkynyltrifluoroborate salts, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediate products .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield functionalized furans, while oxidation reactions can produce epoxides .
Aplicaciones Científicas De Investigación
Potassium trifluoro(1H-inden-2-yl)borate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro(1H-inden-2-yl)borate involves its role as a nucleophile in substitution reactions and as a reducing agent in oxidation-reduction reactions. The compound interacts with molecular targets through the formation of boron-carbon bonds, which are crucial for its reactivity and stability . The pathways involved in these reactions often include the generation of intermediate species that facilitate the transfer of functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to potassium trifluoro(1H-inden-2-yl)borate include other potassium trifluoroborates, such as potassium phenyltrifluoroborate and potassium naphthalenetrifluoroborate .
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions under mild conditions makes it particularly valuable in synthetic chemistry .
Propiedades
Fórmula molecular |
C9H7BF3K |
|---|---|
Peso molecular |
222.06 g/mol |
Nombre IUPAC |
potassium;trifluoro(1H-inden-2-yl)boranuide |
InChI |
InChI=1S/C9H7BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-5H,6H2;/q-1;+1 |
Clave InChI |
LGWYDKDVKGJDCP-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC2=CC=CC=C2C1)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


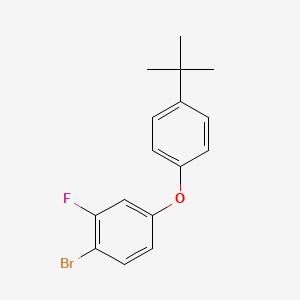
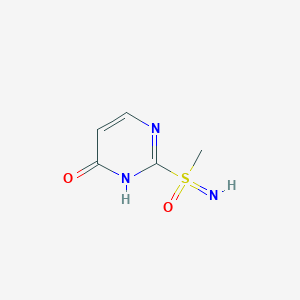
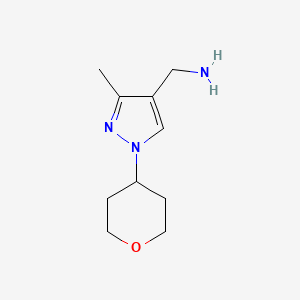

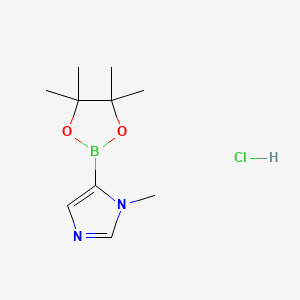
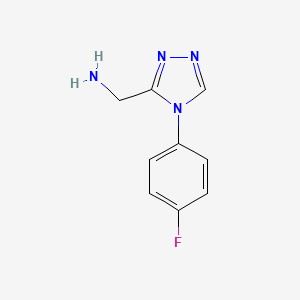
![5-{[(2,3-dihydro-1H-inden-1-yl)(methyl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide hydrochloride](/img/structure/B13487277.png)


![4-Boc-7-bromo-9-chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487305.png)
![2,4-bis(methylsulfanyl)-5H,6H-furo[2,3-d]pyrimidine](/img/structure/B13487317.png)



